(S)-(+)-1-Cyclohexylethylamine

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine bearing a cyclohexyl group adjacent to the stereogenic center. It is a colorless liquid at ambient temperature with a boiling point of 60°C at 12 mmHg, a density of 0.856 g/mL at 25°C, and a refractive index (n20/D) of 1.4614.

Molecular Formula C8H17N
Molecular Weight 127.231
CAS No. 17430-98-7; 2979-22-8
Cat. No. B2852713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-Cyclohexylethylamine
CAS17430-98-7; 2979-22-8
Molecular FormulaC8H17N
Molecular Weight127.231
Structural Identifiers
SMILESCC(C1CCCCC1)N
InChIInChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1
InChIKeyXBWOPGDJMAJJDG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-1-Cyclohexylethylamine (CAS 17430-98-7): Chiral Amine Building Block for Asymmetric Synthesis and Resolution


(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine bearing a cyclohexyl group adjacent to the stereogenic center [1]. It is a colorless liquid at ambient temperature with a boiling point of 60°C at 12 mmHg, a density of 0.856 g/mL at 25°C, and a refractive index (n20/D) of 1.4614 . The compound exhibits an optical rotation of [α]25/D +3.5° (neat) and is commercially available in high enantiomeric purity (ee ≥98.5%) . Its molecular formula is C8H17N (MW 127.23) [2].

Why (S)-(+)-1-Cyclohexylethylamine Cannot Be Substituted with Racemic or Alternative Chiral Amines


Chiral amines are not interchangeable reagents; the stereochemical outcome of a reaction or resolution process is highly dependent on the specific steric and electronic environment of the chiral auxiliary. Enantiopure 1-cyclohexylethylamine serves as a key intermediate in the synthesis of several enzyme inhibitors (e.g., IMPDH inhibitor, Src kinase inhibitor) [1], and its enantiomeric counterpart (R)-1-cyclohexylethylamine often exhibits opposite or diminished efficacy in asymmetric induction. Substituting (S)-(+)-1-cyclohexylethylamine with the racemate or with a smaller aromatic analog such as 1-phenylethylamine can drastically alter resolution efficiency, crystallization behavior, and analytical separation performance [2][3]. The following quantitative evidence demonstrates precisely where this compound offers verifiable differentiation.

Quantitative Differentiation Evidence: (S)-(+)-1-Cyclohexylethylamine vs. Analogs


Resolution Efficiency: One-Step Crystallization Replaces Six Successive Steps

The resolution of (RS)-1-cyclohexylethylamine using (R)-2-methoxy-2-phenylacetic acid or (S)-2-phenylpropionic acid yields the (S)-enantiomer as the less-soluble diastereomeric salt with resolution efficiencies of 48% and 52%, respectively, in a single crystallization step [1]. In contrast, the previously established method using d-camphoric acid required six successive crystallizations to obtain enantiopure (S)-1-cyclohexylethylamine [1].

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Capillary Electrophoresis Separation: 1.4× Higher Resolution than 1-Phenylethylamine

In capillary electrophoresis with contactless conductivity detection, the enantiomers of 1-cyclohexylethylamine were separated with a resolution (Rs) of 3.3, while the enantiomers of 1-phenylethylamine—a structurally analogous but aromatic chiral amine—gave an Rs of only 2.3 under identical conditions [1]. The higher Rs value indicates a significantly improved separation efficiency, enabling more accurate determination of enantiomeric ratios (up to 99:1) [1].

Capillary Electrophoresis Chiral Separation Analytical Chemistry

Diastereomeric Salt Crystallization: 24°C Melting Point Differential

When (S)-1-cyclohexylethylamine is resolved with 2-methoxy-2-phenylacetic acid, the diastereomeric salt (S)-(R) exhibits a melting point of 187°C, while the (S)-(S) salt melts at 163°C—a difference of 24°C [1]. This pronounced melting point gap facilitates straightforward separation by fractional crystallization and is indicative of distinct crystal packing architectures (fibrous morphology in both cases but with different columnar arrangements) [1].

Diastereomeric Salt Crystallization Solid-State Characterization

Solvent-Dependent Resolution: Selective Crystallization via Dielectric Control

In the resolution of racemic 1-cyclohexylethylamine with (S)-mandelic acid, the (S)-enantiomer selectively crystallizes as the less-soluble diastereomeric salt from 2-propanol (dielectric constant ε = 18), whereas the (R)-enantiomer crystallizes from water (ε = 78) [1]. This dielectrically controlled resolution (DCR) phenomenon is unique to the CHEA–mandelic acid system and provides a tunable parameter—solvent dielectric—for steering the isolation of the desired enantiomer [1].

Dielectrically Controlled Resolution Process Optimization Crystallization Engineering

Commercial Optical Purity: Baseline ≥98.5% Enantiomeric Excess

Commercially available (S)-(+)-1-cyclohexylethylamine from major suppliers (e.g., Sigma-Aldrich ChiPros® grade) is specified with an enantiomeric excess of ≥98.5% as determined by chiral GC . While this is a standard specification for high‑grade chiral amines, it represents the necessary baseline purity for reliable use as a chiral auxiliary or resolving agent—impurities below 1.5% of the opposite enantiomer are critical to avoid compromising stereochemical outcomes in subsequent steps .

Chiral Purity Quality Control Procurement Specification

Industrial and Research Application Scenarios for (S)-(+)-1-Cyclohexylethylamine


Asymmetric Synthesis of Pharmaceutical Intermediates (e.g., Enzyme Inhibitors)

Enantiopure (S)-1-cyclohexylethylamine is a critical building block in the preparation of inosine monophosphate dehydrogenase (IMPDH) inhibitors, Src kinase inhibitors, and fused pyridine inhibitors [1]. The high optical purity (≥98.5% ee) of the commercial material ensures that the stereochemical integrity of the final drug candidate is maintained, directly impacting biological activity and regulatory compliance.

Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation

The compound serves as an efficient resolving agent for racemic acids. As demonstrated with 2-methoxy-2-phenylacetic acid, (S)-1-cyclohexylethylamine forms diastereomeric salts with a 24°C melting point difference, enabling straightforward enantiomeric separation by fractional crystallization [2]. Furthermore, the dielectrically controlled resolution (DCR) phenomenon allows process engineers to tune solvent dielectric to selectively precipitate either (S)- or (R)-1-cyclohexylethylamine from the same resolving agent [3].

Analytical Chiral Separation by Capillary Electrophoresis

In capillary electrophoresis, 1-cyclohexylethylamine enantiomers are resolved with an Rs of 3.3, significantly higher than that of 1-phenylethylamine (Rs = 2.3) [4]. This superior resolution makes the compound an ideal model analyte for developing and validating chiral CE methods, and it can be used as a calibration standard for determining enantiomeric excess in unknown amine samples.

Preparation of Chiral Stationary Phases for HPLC

Derivatives of 1-cyclohexylethylamine have been incorporated into chiral stationary phases for high-performance liquid chromatography (HPLC) [1]. These phases exploit the cyclohexyl moiety's unique steric profile to achieve effective enantiomeric separation of a broad range of racemic amides and acids.

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